molecular formula C9H8Br2O3 B2764512 Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate CAS No. 212688-02-3

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Cat. No.: B2764512
CAS No.: 212688-02-3
M. Wt: 323.968
InChI Key: OXEQAKXFKIZTCQ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate typically involves the bromination of 4-hydroxyphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromo-4-hydroxyphenyl)acetate: Similar structure but with only one bromine atom.

    Methyl 2-(3,5-dichloro-4-hydroxyphenyl)acetate: Similar structure with chlorine atoms instead of bromine.

    Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate: Similar structure with fluorine atoms instead of bromine.

Uniqueness

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its interaction with biological targets .

Properties

IUPAC Name

methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEQAKXFKIZTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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